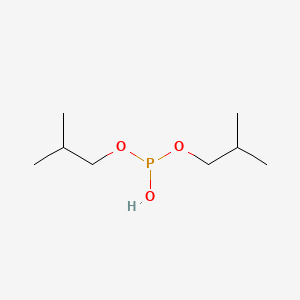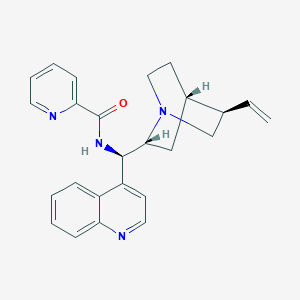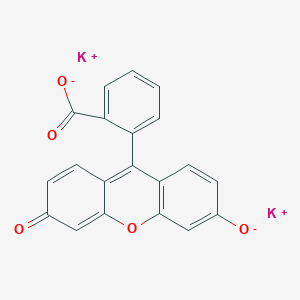![molecular formula C58H54Cl2P2Ru B8034719 (R)-RuCl[(p-cymene)(T-BINAP)]Cl](/img/structure/B8034719.png)
(R)-RuCl[(p-cymene)(T-BINAP)]Cl
Descripción general
Descripción
®-RuCl[(p-cymene)(T-BINAP)]Cl is a chiral ruthenium complex that has garnered significant attention in the field of organometallic chemistry. This compound is known for its unique structural features and its potential applications in various catalytic processes. The presence of the p-cymene ligand and the chiral T-BINAP ligand imparts distinct properties to the complex, making it a valuable tool in asymmetric synthesis and other chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-RuCl[(p-cymene)(T-BINAP)]Cl typically involves the coordination of the p-cymene ligand to a ruthenium center, followed by the introduction of the chiral T-BINAP ligand. One common method involves the reaction of [RuCl2(p-cymene)]2 with ®-T-BINAP in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the ruthenium complex. The reaction mixture is then stirred at an elevated temperature to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for ®-RuCl[(p-cymene)(T-BINAP)]Cl are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-RuCl[(p-cymene)(T-BINAP)]Cl is known to undergo various types of chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, often serving as a catalyst for the oxidation of organic substrates.
Reduction: It can also catalyze reduction reactions, such as the hydrogenation of alkenes and ketones.
Substitution: The complex can undergo ligand substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving ®-RuCl[(p-cymene)(T-BINAP)]Cl include hydrogen gas for hydrogenation reactions, oxygen or other oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate to high temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving ®-RuCl[(p-cymene)(T-BINAP)]Cl depend on the specific reaction being carried out. For example, in hydrogenation reactions, the major products are often reduced organic compounds, such as alkanes or alcohols. In oxidation reactions, the products may include oxidized organic compounds, such as ketones or aldehydes.
Aplicaciones Científicas De Investigación
®-RuCl[(p-cymene)(T-BINAP)]Cl has a wide range of scientific research applications, including:
Chemistry: The complex is widely used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. It is also employed in various organic transformations, such as hydrogenation, oxidation, and C-C bond formation reactions.
Biology: The complex has been studied for its potential biological activities, including its interactions with biomolecules such as DNA and proteins.
Mecanismo De Acción
The mechanism of action of ®-RuCl[(p-cymene)(T-BINAP)]Cl involves its ability to coordinate to substrates and facilitate various chemical transformations. The chiral T-BINAP ligand plays a crucial role in inducing enantioselectivity in asymmetric reactions. The ruthenium center can undergo redox changes, allowing it to participate in oxidation and reduction reactions. The p-cymene ligand provides stability to the complex and enhances its solubility in organic solvents. The complex can interact with molecular targets, such as enzymes and receptors, through coordination bonds and other non-covalent interactions, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
[RuCl2(p-cymene)]2: This dimeric complex is a precursor to various ruthenium-arene complexes, including ®-RuCl[(p-cymene)(T-BINAP)]Cl.
[Ru(p-cymene)(bpy)Cl]PF6: A similar ruthenium complex with a different ligand (bpy = bipyridine), used in various catalytic applications.
[Ru(p-cymene)(pyn)Cl]PF6: Another ruthenium complex with a pyrazolyl-pyridine ligand, known for its anticancer activity.
Uniqueness
®-RuCl[(p-cymene)(T-BINAP)]Cl stands out due to its chiral T-BINAP ligand, which imparts high enantioselectivity in asymmetric synthesis. This makes it particularly valuable in the production of chiral pharmaceuticals and other fine chemicals. Its unique combination of ligands also contributes to its stability and solubility, enhancing its performance in various catalytic and biological applications.
Propiedades
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIUOOHVIWKUTN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.[Cl-].Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H54Cl2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


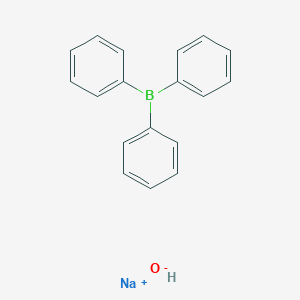
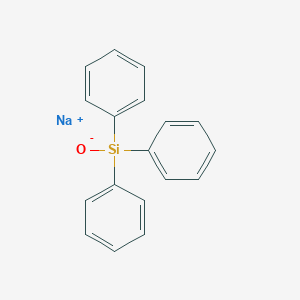
![(4aR,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B8034660.png)
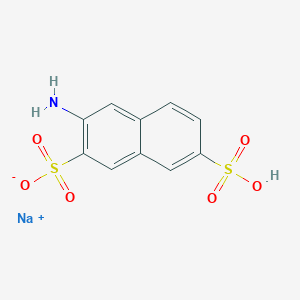
![disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate](/img/structure/B8034671.png)


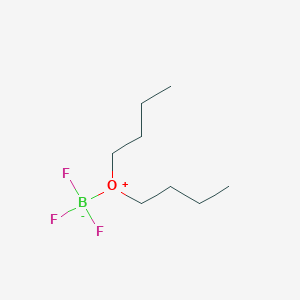
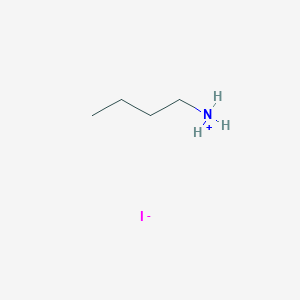
![Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver](/img/structure/B8034721.png)

